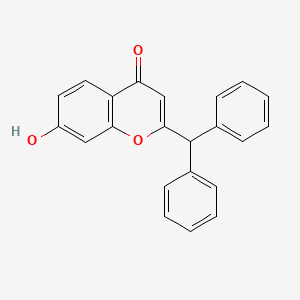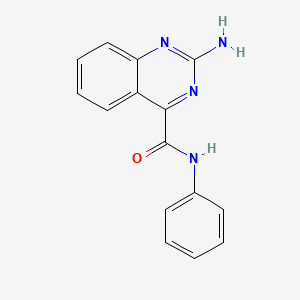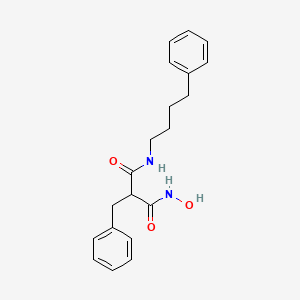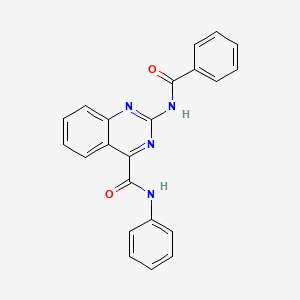
N-(5-sulfamoyl-2,3-dihydro-1H-inden-2-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butylamido-5-sulfonamidoindane est une petite molécule organique connue pour sa structure chimique et ses propriétés uniques.
Méthodes De Préparation
La synthèse du 2-butylamido-5-sulfonamidoindane implique généralement plusieurs étapes, notamment la formation du noyau indane et la fonctionnalisation ultérieure par des groupes butylamido et sulfonamido. Les voies de synthèse et les conditions de réaction spécifiques peuvent varier, mais les méthodes courantes comprennent :
Formation du noyau indane : Cette étape implique souvent des réactions de cyclisation pour former la structure cyclique indane.
Fonctionnalisation : Introduction des groupes butylamido et sulfonamido par des réactions telles que la formation de liaison amide et la sulfonation.
Les méthodes de production industrielle de ce composé peuvent impliquer l'optimisation de ces voies de synthèse afin d'améliorer le rendement et la pureté tout en minimisant les coûts et l'impact environnemental.
Analyse Des Réactions Chimiques
Le 2-butylamido-5-sulfonamidoindane subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants, conduisant à la formation de dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs pour produire des formes réduites du composé.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
Chimie : Il est utilisé comme ligand en chimie de coordination et comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Le composé a été étudié pour ses interactions avec des cibles biologiques, notamment les enzymes et les récepteurs.
Médecine : La recherche s'est concentrée sur ses applications thérapeutiques potentielles, telles que l'inhibition enzymatique et la modulation des voies biologiques.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-butylamido-5-sulfonamidoindane implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes. Par exemple, il a été démontré qu'il inhibe l'anhydrase carbonique, une enzyme impliquée dans l'hydratation réversible du dioxyde de carbone. Cette inhibition peut affecter divers processus physiologiques, notamment la régulation du pH et la prolifération cellulaire .
Applications De Recherche Scientifique
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Research has focused on its potential therapeutic applications, such as enzyme inhibition and modulation of biological pathways.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-butylamido-5-sulfonamidoindane involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit carbonic anhydrase, an enzyme involved in the reversible hydration of carbon dioxide. This inhibition can affect various physiological processes, including pH regulation and cell proliferation .
Comparaison Avec Des Composés Similaires
Le 2-butylamido-5-sulfonamidoindane peut être comparé à d'autres composés similaires, tels que :
- 1-acétamido-5-sulfonamidoindane
- 1-cyclohexylamido-5-sulfonamidoindane
- 1-pentafluorophénylamido-5-sulfonamidoindane
- 1-valproylamido-5-sulfonamidoindane
Ces composés partagent des caractéristiques structurelles similaires mais diffèrent par leurs groupes fonctionnels spécifiques, ce qui entraîne des variations dans leurs propriétés chimiques et leurs activités biologiques. L'unicité du 2-butylamido-5-sulfonamidoindane réside dans sa combinaison spécifique de groupes butylamido et sulfonamido, qui confèrent des caractéristiques chimiques et biologiques distinctes .
Propriétés
Formule moléculaire |
C14H20N2O3S |
|---|---|
Poids moléculaire |
296.39 g/mol |
Nom IUPAC |
N-(5-sulfamoyl-2,3-dihydro-1H-inden-2-yl)pentanamide |
InChI |
InChI=1S/C14H20N2O3S/c1-2-3-4-14(17)16-12-7-10-5-6-13(20(15,18)19)9-11(10)8-12/h5-6,9,12H,2-4,7-8H2,1H3,(H,16,17)(H2,15,18,19) |
Clé InChI |
VPKYLHQTQYEJLJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)NC1CC2=C(C1)C=C(C=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



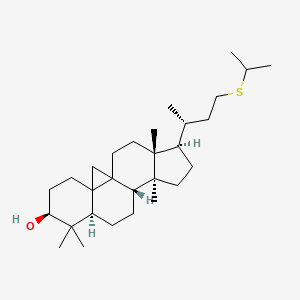


![2-[(Z)-2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene](/img/structure/B10841530.png)
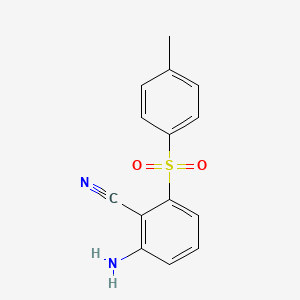
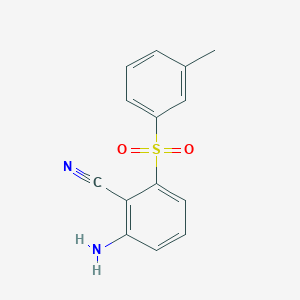
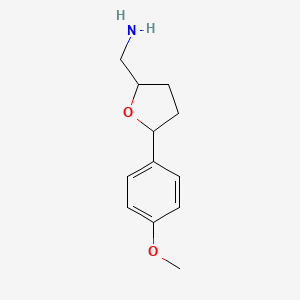
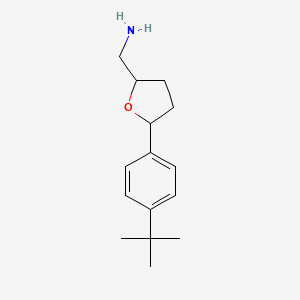
![2-benzyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B10841563.png)
